molecular formula C17H24N2O2 B2550318 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide CAS No. 922978-58-3

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide

Cat. No.: B2550318
CAS No.: 922978-58-3
M. Wt: 288.391
InChI Key: WISCAIYTHQVEEH-UHFFFAOYSA-N
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Description

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide is a synthetic amide derivative characterized by a butanamide backbone with a 3-methyl substituent and a phenyl group substituted at the para position with a 2-oxopiperidin-1-yl moiety and at the meta position with a methyl group. The 2-oxopiperidinyl group introduces a six-membered lactam ring, which may influence conformational stability and binding interactions in biological systems.

Properties

IUPAC Name

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(2)10-16(20)18-14-7-8-15(13(3)11-14)19-9-5-4-6-17(19)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCAIYTHQVEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC(C)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Butanamide Group: The butanamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of Methyl Groups: Methyl groups are added via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide (Compounds 96, 97, 101, 102)

  • Key Differences : These enantiomers (e.g., 96, 97) feature a pyrrole-2-carboxamide core with trifluoromethylphenyl-cyclopropyl and triazolyl substituents. Unlike the target compound, they lack the oxopiperidinyl group but include cyclopropane rings and fluorinated aromatic systems.
  • Synthesis : Prepared via coupling reactions with triphenylmethyl-protected triazole amines, achieving yields of ~32–36% and enantiomeric resolution via SFC (retention times: 1.41–2.45 min) .
  • Purity : HPLC and SFC purity >95% .

3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide (CAS 863592-53-4)

  • Key Differences : Substituted with a thiazolopyridine group instead of oxopiperidine. The thiazolo[5,4-b]pyridin-2-yl group may enhance π-π stacking interactions compared to the lactam ring in the target compound.
  • Physicochemical Properties : Molecular weight 311.4 g/mol, stored at -20°C .

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

  • Key Differences: Contains a pyrimidinyl-sulfonamide substituent and a chloropyridinyl group.

Butanamide Derivatives with Similar Backbones

2-Methyl-N-(2'-phenylethyl)-butanamide and 3-Methyl-N-(2'-phenylethyl)-butanamide

  • Key Differences: Shorter alkyl chains (2-methyl vs. 3-methyl) and phenylethyl substituents.
  • Mechanism : NMR-based metabolomics revealed interference with bacterial communication pathways .

3-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]butanamide

  • Suppliers list this compound under identifiers like CHEMBL167131 .

Complex Derivatives with Functional Groups

3-Methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)butanamide

  • Key Differences : Trichloroethyl and pyrazolyl-thiourea groups increase steric bulk and hydrophobicity. Registered under MDL number MFCD00548669 .

(R/S)-N-[(Substituted phenyl)ethyl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Key Differences : Replaces oxopiperidine with a 2-oxotetrahydropyrimidinyl group (5-membered lactam), which may alter ring strain and hydrogen-bonding capacity. Used in peptidomimetic applications .

Key Findings and Implications

  • Structural Flexibility : The butanamide scaffold tolerates diverse substituents, enabling tuning of electronic, steric, and solubility properties.
  • Biological Relevance : Heterocyclic additions (e.g., thiazolopyridine, triazole) correlate with antimicrobial or kinase-inhibitory activity, while oxopiperidinyl groups may enhance CNS permeability due to lactam rigidity.
  • Synthetic Challenges : Enantiomer separation (e.g., Compounds 96/97) requires advanced techniques like SFC, whereas boronate esters () complicate stability under aqueous conditions .

Biological Activity

3-Methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidinone ring, a butanamide side chain, and multiple methyl groups. Its molecular formula is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, and it is characterized by the following structural components:

ComponentDescription
Piperidinone RingA six-membered ring containing nitrogen
Butanamide GroupAn amide functional group attached to butane
Methyl SubstituentsEnhances lipophilicity and biological activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may act as an inhibitor of certain enzymes, blocking their active sites and preventing substrate access, which can lead to altered cellular responses.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticoagulant Activity : Similar compounds have demonstrated effectiveness as direct inhibitors of activated factor X (FXa), leading to decreased thrombin generation and reduced platelet aggregation. This suggests potential applications in anticoagulant therapies.
  • Anticancer Potential : The structural similarities with other piperidine derivatives indicate possible anticancer properties, particularly through the modulation of signaling pathways involved in tumor growth and proliferation.
  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit various enzymes, which may be relevant for therapeutic applications in metabolic disorders.

Research Findings

A review of diverse studies highlights the biological activity of this compound:

  • Binding Affinity Studies : Research on related compounds indicates that they possess significant binding affinity for FXa, which is crucial for their anticoagulant effects.
  • Cellular Assays : In vitro studies have demonstrated that modifications to the piperidine structure can enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Case Studies

  • Anticoagulation Efficacy : A study examining the anticoagulant properties of related compounds found that modifications to the piperidinone ring significantly influenced their efficacy as FXa inhibitors. The study concluded that specific substituents could enhance bioavailability and reduce clearance rates, making them suitable for clinical applications.
  • Cancer Cell Proliferation Inhibition : Another investigation into similar piperidine derivatives revealed their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that structural variations could lead to novel anticancer agents.

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